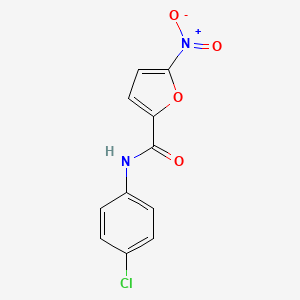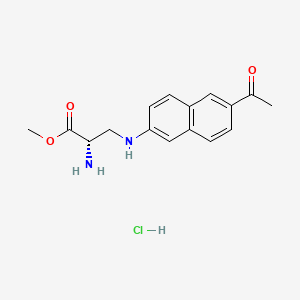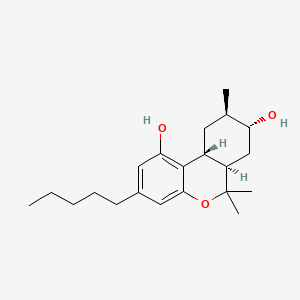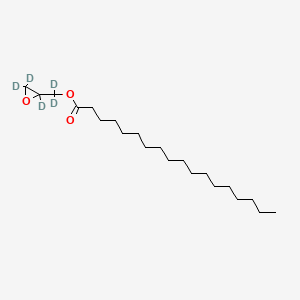
Cyclamidomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Cyclamidomycin is synthesized through the fermentation of Streptomyces species. The specific strain used is Streptomyces sp. MA130-A1. The fermentation process involves cultivating the bacteria in a nutrient-rich medium under controlled conditions. After fermentation, the compound is extracted and purified using various chromatographic techniques .
化学反応の分析
Cyclamidomycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Cyclamidomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the mechanisms of antibiotic action and resistance.
Biology: this compound is employed in research on bacterial metabolism and enzyme inhibition, particularly nucleoside diphosphate kinase and pyruvate kinase.
Medicine: The compound’s antibacterial properties make it a candidate for developing new antibiotics.
Industry: This compound is used in the production of antibacterial agents and as a reference standard in quality control processes
作用機序
Cyclamidomycin exerts its antibacterial effects by inhibiting nucleoside diphosphate kinase and pyruvate kinase in Escherichia coli. It also inhibits oxidative phosphorylation in rat liver mitochondria. These actions disrupt essential metabolic processes in bacteria, leading to their death .
類似化合物との比較
Cyclamidomycin is unique due to its dual inhibition of nucleoside diphosphate kinase and pyruvate kinase, as well as its effect on oxidative phosphorylation. Similar compounds include:
Neothramycin: Another antibiotic with a different mechanism of action.
Amidinomycin: Known for its antibacterial properties but with a distinct chemical structure.
7-Deoxypactamycin: A potent antibiotic with a different target and higher efficacy.
This compound stands out due to its specific enzyme inhibition and broad-spectrum antibacterial activity.
特性
CAS番号 |
43043-82-9 |
|---|---|
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC名 |
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C7H10N2O/c8-7(10)4-3-6-2-1-5-9-6/h3-4H,1-2,5H2,(H2,8,10)/b4-3+ |
InChIキー |
SJFPWBFXBOZGTB-ONEGZZNKSA-N |
異性体SMILES |
C1CC(=NC1)/C=C/C(=O)N |
正規SMILES |
C1CC(=NC1)C=CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![cyclohexyl-[4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]methanone](/img/structure/B10828810.png)



![7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B10828837.png)



![(10S,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10828882.png)


